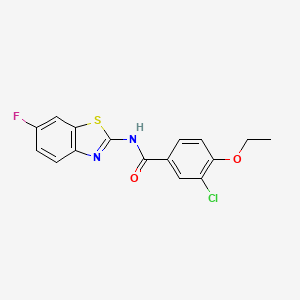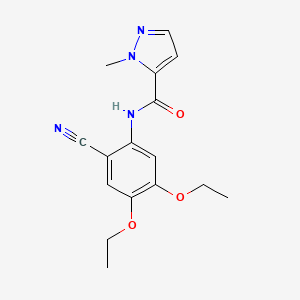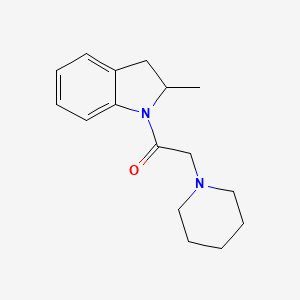![molecular formula C29H37NO4 B11499464 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11499464.png)
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenyl and pentanoyl groups: This step involves Friedel-Crafts acylation reactions.
Attachment of the diethoxyphenyl ethylamine moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace certain functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that makes it useful in the study of cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Properties
Molecular Formula |
C29H37NO4 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(2E)-3-[2-(3,4-diethoxyphenyl)ethylimino]-2-(1-hydroxypentylidene)-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C29H37NO4/c1-4-7-13-25(31)29-24(19-23(20-26(29)32)22-11-9-8-10-12-22)30-17-16-21-14-15-27(33-5-2)28(18-21)34-6-3/h8-12,14-15,18,23,31H,4-7,13,16-17,19-20H2,1-3H3/b29-25+,30-24? |
InChI Key |
FQHXORDITKSRBA-KAGXLMOFSA-N |
Isomeric SMILES |
CCCC/C(=C\1/C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)C3=CC=CC=C3)/O |
Canonical SMILES |
CCCCC(=C1C(=NCCC2=CC(=C(C=C2)OCC)OCC)CC(CC1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-{4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11499391.png)

![Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]-](/img/structure/B11499407.png)

![N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B11499426.png)
![ethyl 3-(2-chlorophenyl)-3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11499436.png)
![N-(4-sec-butylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11499440.png)
![1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B11499441.png)
![N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide](/img/structure/B11499445.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11499449.png)
![5-(4-methoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11499450.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B11499453.png)
![N-(4-fluorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11499458.png)
